Isophorone diamine

Übersicht

Beschreibung

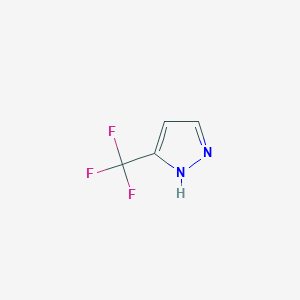

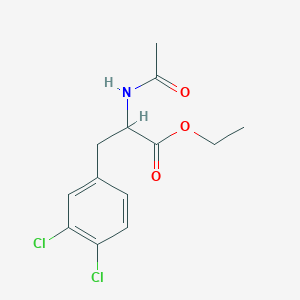

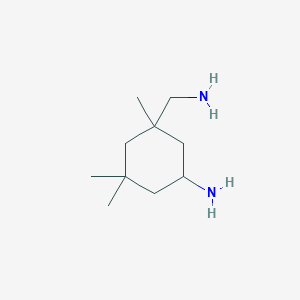

Isophorone diamine (usually shortened to IPDA) is a chemical compound and specifically a diamine with the formula (CH3)3C6H7(NH2)(CH2NH2). It is a colorless liquid and a precursor to polymers and coatings .

Synthesis Analysis

Isophorone diamine is usually produced as a mixture of the cis- and trans-isomers. It is produced by hydrocyanation of isophorone followed by reductive amination and hydrogenation of the nitrile .

Molecular Structure Analysis

The molecular formula of Isophorone diamine is C10H22N2 . The InChI is 1S/C10H22N2/c1-9(2)4-8(12)5-10(3,6-9)7-11/h8H,4-7,11-12H2,1-3H3 .

Chemical Reactions Analysis

Isophorone diamine is used as a curing agent for epoxy resins. The effect of the chemical nature of the curing agent (linear and cycloaliphatic amines) on the curing kinetics, as well as the thermomechanical and strength characteristics, of epoxy compositions have been explored .

Physical And Chemical Properties Analysis

Isophorone diamine appears as a clear to light-yellow liquid. It is highly soluble though slightly denser than water . The molecular weight is 170.30 g/mol .

Wissenschaftliche Forschungsanwendungen

Epoxy Resin Curing Agent

IPDA is widely recognized as an effective curing agent for epoxy resins. It’s particularly valued for its ability to enhance the performance of epoxy systems, providing improved viability and stress-strain properties compared to linear aliphatic amines . This makes IPDA-based adhesives more durable and resilient, suitable for high-performance applications.

Polymer Composite Materials

In the field of polymer composite materials (PCMs), IPDA is used to create matrices that offer superior technological and operational characteristics . The use of IPDA allows for the development of adhesives and compounds that can withstand high temperatures, negative climatic effects, chemical aggression, and strong vibrations.

Production of Isophorone Diisocyanate

IPDA serves as a precursor in the manufacture of isophorone diisocyanate (IPDI), which is a critical component in the production of polyurethane paints and coatings . IPDI is known for its weather-resistant properties, making it ideal for outdoor applications.

Strengthening Rotor Blades

In the renewable energy sector, IPDA is used to strengthen rotor blades in wind turbines . The enhanced adhesive properties provided by IPDA-based epoxy systems contribute to the longevity and efficiency of these critical components.

Adhesive Compositions

The chemical nature of IPDA influences the curing kinetics of adhesive compositions, leading to greater viability and improved mechanical properties . This is crucial in industries where strong and reliable adhesion is required, such as in automotive and aerospace manufacturing.

Accelerating Curing Processes

IPDA-based compositions can be accelerated using various additives like derivatives of phenol, imidazole, and salts of tertiary amines . These accelerators are used to reduce the post-curing temperature of the compositions, which is beneficial in speeding up manufacturing processes and reducing energy consumption.

Wirkmechanismus

Target of Action

Isophorone diamine (IPDA) is primarily used as a curing agent for epoxy resins . It contributes to the high mechanical strength, temperature resistance, and excellent moisture and chemical resistance of the cured formulation .

Mode of Action

IPDA interacts with epoxy resins in a process known as curing. This interaction results in a chemical reaction that forms a cross-linked network structure, enhancing the mechanical strength and temperature resistance of the epoxy resin . The enhanced UV stability and lower yellowing tendency of IPDA justify its higher cost compared to other amines when used in coatings applications .

Biochemical Pathways

IPDA is produced by hydrocyanation of isophorone followed by reductive amination and hydrogenation of the nitrile . This process leads to the formation of a mixture of cis- and trans-isomers of IPDA .

Pharmacokinetics

It is known that ipda is a colorless liquid with a very good solubility in water . Its physical properties, such as a boiling point of 247°C and a melting point of 10°C, may influence its distribution and elimination in the environment .

Result of Action

The primary result of IPDA’s action is the curing of epoxy resins, leading to materials with high mechanical strength, temperature resistance, and excellent moisture and chemical resistance . Additionally, it provides low color and high color stability .

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

3-(aminomethyl)-3,5,5-trimethylcyclohexan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H22N2/c1-9(2)4-8(12)5-10(3,6-9)7-11/h8H,4-7,11-12H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RNLHGQLZWXBQNY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC(CC(C1)(C)CN)N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H22N2 | |

| Record name | ISOPHORONEDIAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3692 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | ISOPHORONE DIAMINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0498 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

68133-56-2 (4-methylbenzenesulfonate) | |

| Record name | Isophorone diamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002855132 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID6027503 | |

| Record name | Isophorone diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6027503 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Isophoronediamine appears as a clear to light-yellow liquid. Highly soluble though slightly denser than water. May be toxic by inhalation and skin absorption. Corrosive to skin. Used to make other chemicals., Liquid, Colourless liquid; mp = 10 deg C; [ICSC] Clear light yellow liquid; [Aldrich MSDS], COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR. | |

| Record name | ISOPHORONEDIAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3692 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Cyclohexanemethanamine, 5-amino-1,3,3-trimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Isophorone diamine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/801 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | ISOPHORONE DIAMINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0498 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Boiling Point |

477 °F at 760 mmHg (USCG, 1999), 247 °C | |

| Record name | ISOPHORONEDIAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3692 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | ISOPHORONE DIAMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4058 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | ISOPHORONE DIAMINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0498 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Flash Point |

230 °F (USCG, 1999), Flash point =112 °C, 112 °C c.c. | |

| Record name | ISOPHORONEDIAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3692 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Isophorone diamine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/801 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | ISOPHORONE DIAMINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0498 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

Solubility in water at 492 g/l at 23.8 °C: very soluble | |

| Record name | ISOPHORONE DIAMINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0498 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

0.924 at 68 °F (USCG, 1999) - Less dense than water; will float, 0.922, Relative density (water = 1): 0.92 | |

| Record name | ISOPHORONEDIAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3692 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | ISOPHORONE DIAMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4058 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | ISOPHORONE DIAMINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0498 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

0.01 [mmHg], Vapor pressure, Pa at 20 °C: 1.6 | |

| Record name | Isophorone diamine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/801 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | ISOPHORONE DIAMINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0498 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Product Name |

Isophorone diamine | |

Color/Form |

Colorless liquid | |

CAS RN |

2855-13-2 | |

| Record name | ISOPHORONEDIAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3692 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Isophorone diamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2855-13-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Isophorone diamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002855132 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cyclohexanemethanamine, 5-amino-1,3,3-trimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Isophorone diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6027503 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-aminomethyl-3,5,5-trimethylcyclohexylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.788 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ISOPHORONE DIAMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4058 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | ISOPHORONE DIAMINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0498 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

50 °F (USCG, 1999), 10 °C | |

| Record name | ISOPHORONEDIAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3692 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | ISOPHORONE DIAMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4058 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | ISOPHORONE DIAMINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0498 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does the presence of CaCO3 filler affect the cure reaction of diglycidyl ether of bisphenol A epoxy network with IPDA?

A2: The presence of CaCO3 filler in a diglycidyl ether of bisphenol A epoxy network cured with IPDA influences the total enthalpy of reaction, glass transition temperature, and partial enthalpies at different isothermal temperatures. These parameters can be determined using differential scanning calorimetry. []

Q2: Can IPDA be used to create epoxy resins with high thermal conductivity?

A3: While IPDA itself does not directly contribute to high thermal conductivity, it can be used to cure bisphenol-free epoxy resins, like those based on 1,2,7,8-diepoxyoctane (DEO). When cured with o-dianisidine, these DEO-based resins exhibit enhanced thermal conductivity due to the π–π stacking of aromatic units, a phenomenon not observed with bisphenol A-based resins. []

Q3: What are the advantages of using IPDA as a curing agent for glycidylsiloxane resins?

A4: Glycidylsiloxane resins cured with IPDA exhibit good thermal stability, with maximal degradation rates occurring above 400°C. The degradation process primarily involves the breaking of Si-C, C-H, and C-N bonds. []

Q4: How does the choice of diamine crosslinker affect the properties of epoxy phenolic novolac resin microcapsules?

A5: The lipophilicity of diamine crosslinkers significantly influences the properties of epoxy phenolic novolac resin microcapsules. Lipophilic diamines like IPDA form thicker shells with higher Young's modulus values and smaller d-space values, resulting in enhanced stability and controlled release profiles. []

Q5: Can IPDA be used in the development of anti-smudge coatings?

A6: Yes, IPDA can be used as a curing agent in sorbitol-based epoxy anti-smudge coatings. These coatings, modified with branched amino poly(dimethylsiloxane), exhibit excellent thermal stability, liquid repellency, and anti-ink properties. []

Q6: What is isophorone diamine (IPDA)?

A7: Isophorone diamine (IPDA), chemically known as 3-(aminomethyl)-3,5,5-trimethylcyclohexylamine, is a chiral non-C2-symmetric 1,4-diamine. []

Q7: Can isophorone diamine be synthesized through a one-pot process?

A8: Yes, IPDA can be synthesized in a one-pot reaction by the hydroamination of isophorone nitrile (IPN) using cobalt-based catalysts. Co/SiO2 catalysts, particularly those with 20 wt% cobalt loading, show high activity and reusability in this process. []

Q8: How does the alkali metal content affect the production of IPDA with a high cis/trans isomer ratio?

A9: The alkali metal content in the hydrogenation catalyst significantly impacts the cis/trans isomer ratio of IPDA produced from isophorone nitrile. Catalysts with an alkali metal content of ≤0.03 wt% (calculated as alkali metal oxide) yield IPDA with a high cis/trans isomer ratio (at least 70/30). []

Q9: How can the stability of IPDA-based epoxy resin systems be enhanced?

A10: The incorporation of antioxidants like V76-P and ultraviolet absorbents like UV-329 into IPDA-based epoxy resin systems can improve their resistance to yellowing and enhance their overall stability. []

Q10: What is the role of benzyl alcohol in IPDA-containing epoxy resin curing agents?

A11: Benzyl alcohol is a common component in IPDA-containing epoxy resin curing agents. It acts as a reactive diluent, reducing the viscosity of the mixture and improving its workability. []

Q11: How does the addition of isophorone diamine affect the properties of waterborne polyurethane emulsions?

A12: Adding IPDA as a late chain extender to waterborne polyurethane emulsions results in smaller particle size, higher viscosity, decreased water absorption and swelling ratio, increased tensile strength, and improved light transmission of the resulting films. []

Q12: What are the potential occupational health hazards associated with IPDA?

A13: Occupational exposure to IPDA, particularly in settings like plastic manufacturing where it's used as an epoxy resin hardener, can lead to allergic contact dermatitis. This sensitivity may also extend to epoxy resins themselves. []

Q13: How can isophorone diamine be quantified in biological samples?

A14: IPDA, a metabolite of isophorone diisocyanate (IPDI), can be determined in urine using gas chromatography-mass spectrometry (GC-MS). The method involves acid hydrolysis to release IPDA, followed by derivatization with heptafluorobutyric anhydride and quantification by NCI-GC-MS. []

Q14: Are there any alternatives to using isocyanates in polyurethane synthesis?

A15: Yes, cyclic limonene dicarbonate (CL), a terpene-based cyclic carbonate, offers a non-isocyanate route for synthesizing poly(hydroxyurethanes). CL reacts with diamines like IPDA to produce linear NIPUs and prepolymers. []

Q15: What are the potential benefits of using cardanol-based benzoxazines in place of conventional epoxy resins?

A16: Cardanol-based benzoxazines offer a bio-based alternative to conventional epoxy resins. They can be cured at lower temperatures, even at room temperature with curatives like IPDA, making them more suitable for use with heat-sensitive materials. []

Q16: Are there alternatives to traditional amine hardeners for epoxy resins?

A17: Yes, halogenophosphazene derivatives, particularly hexaisophorone diamino-cyclo-triphosphazene (HICTP), can be used as curing agents for epoxy resins. HICTP not only improves the mechanical properties of the cured resin but also enhances its flame resistance. []

Q17: What are some applications of IPDA in the manufacturing of polyurethane?

A17: IPDA is used as a chain extender in the production of various polyurethane products, including:

- Aliphatic polyurethane resins: These resins find applications in synthetic leather production, offering good mechanical properties, flexibility, and a low-solvent profile. []

- Water-based polyurethane varnishes: IPDA enhances the gloss, low-temperature flexibility, and water resistance of these varnishes, making them suitable for leather finishing. []

- Shape memory polyurethane-ureas: IPDI-based shape memory polyurethane-ureas incorporating IPDA as a chain extender exhibit high shape recoverability and recovery stress, comparable to aromatic SMPUs. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.